Fmoc-Nle-OH
CAS No.: 77284-32-3
VCID: VC21538537
Molecular Formula: C21H23NO4
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Nle-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-norleucine, is a crucial derivative of the amino acid norleucine, widely used in peptide synthesis. The Fmoc group serves as a protecting group, which is essential for preventing unwanted reactions during the synthesis process. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. Chemical Data Table
Applications in Peptide SynthesisFmoc-Nle-OH is a key building block in peptide synthesis, particularly in SPPS. It allows for the creation of complex peptide sequences with high purity due to its stable Fmoc protecting group . The compound is also used in drug development, offering potential therapeutic benefits by enhancing bioactivity . Synthesis ProcessIn SPPS, Fmoc-Nle-OH is typically introduced manually or automatically onto a solid support. The Fmoc group is then deprotected using a base, such as piperidine or dipropylamine, to expose the amino group for subsequent coupling reactions . This process is crucial for maintaining the integrity of the peptide sequence. Research FindingsResearch on Fmoc-Nle-OH often focuses on its role in peptide synthesis and its applications in drug development. For instance, norleucine residues like those in Fmoc-Nle-OH can be used in pegylation reagents to confirm the presence of PEG units in peptides . Additionally, the use of Fmoc-Nle-OH in bioconjugation techniques enables the attachment of biomolecules to surfaces or other molecules, which is crucial in targeted drug delivery systems . Bioconjugation and Drug DevelopmentIn bioconjugation, Fmoc-Nle-OH facilitates the attachment of peptides to other molecules, enhancing their therapeutic potential. This is particularly important in developing peptide-based drugs, where structural modifications can significantly impact bioactivity . |
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CAS No. | 77284-32-3 | ||||||||||||||
Product Name | Fmoc-Nle-OH | ||||||||||||||
Molecular Formula | C21H23NO4 | ||||||||||||||
Molecular Weight | 353.4 g/mol | ||||||||||||||
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | ||||||||||||||
Standard InChI | InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | ||||||||||||||
Standard InChIKey | VCFCFPNRQDANPN-IBGZPJMESA-N | ||||||||||||||
Isomeric SMILES | CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||||||||||
SMILES | CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||||||||||
Canonical SMILES | CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | ||||||||||||||
Synonyms | Fmoc-L-norleucine;77284-32-3;Fmoc-Nle-OH;N-Fmoc-L-norleucine;(S)-2-(Fmoc-amino)caproicacid;MFCD00037537;(S)-2-(Fmoc-amino)hexanoicacid;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoicacid;(S)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-HEXANOICACID;N-(9-Fluorenylmethoxycarbonyl)-L-norleucine;Fmoc-norleucine;Fmoc-Nle-OH.;PubChem14958;AC1Q2UOD;47692_ALDRICH;459291_ALDRICH;AMOT0143;SCHEMBL1000115;Fmoc-(S)-2-aminohexanoicacid;35845_FLUKA;35845_SIGMA;47692_FLUKA;CTK3J7353;MolPort-001-794-050;VCFCFPNRQDANPN-IBGZPJMESA-N | ||||||||||||||
PubChem Compound | 7009636 | ||||||||||||||
Last Modified | Aug 15 2023 |
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